N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)benzamide

Description

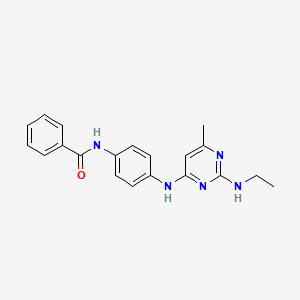

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)benzamide is a pyrimidine-based benzamide derivative with a molecular weight of 350.41 g/mol (calculated based on its formula: C₂₁H₂₂N₆O). Its structure features a central pyrimidine ring substituted with ethylamino and methyl groups at positions 2 and 6, respectively, linked to a benzamide moiety via a phenylamino spacer. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors targeting receptors such as EGFR (epidermal growth factor receptor) .

Properties

IUPAC Name |

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c1-3-21-20-22-14(2)13-18(25-20)23-16-9-11-17(12-10-16)24-19(26)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,24,26)(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSFHNRMLWIHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves the condensation of 4-aminobenzamide with 2-(ethylamino)-6-methylpyrimidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often require a temperature range of 0-25°C and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve a more scalable approach, such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of solid-supported catalysts and green chemistry principles, such as ultrasonic irradiation, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine and pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)benzoic acid, while reduction could produce N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)methanamine.

Scientific Research Applications

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Compound 1 ()

(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (MW: 447.1 g/mol) shares a pyrimidine core and benzamide group with the target compound. Key differences include:

- Substituents : A 2,6-dichlorobenzamide group and a pyridine ring instead of a phenyl group.

- Bioactivity : Demonstrated potent EGFR inhibition (IC₅₀ = 2.3 nM) due to the dichloro substitution enhancing hydrophobic interactions with the kinase domain .

- Pharmacokinetics : Higher molecular weight (447.1 vs. 350.41) may reduce bioavailability compared to the target compound.

Compound 2 ()

2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide features a 4-hydroxypiperidine substituent. This modification improves water solubility but reduces cellular permeability compared to the ethylamino group in the target compound .

Benzamide Derivatives with Varied Substitutions

D576-0056 ()

2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-fluorobenzamide (MW: 399.85 g/mol) differs by chloro and fluoro substitutions on the benzamide ring.

SGI-1027 ()

N-(4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide replaces the ethylamino group with a quinoline moiety. This substitution broadens target selectivity (e.g., DNA methyltransferase inhibition) but introduces planar aromaticity, raising concerns about intercalation-related toxicity .

Urea and Non-Benzamide Analogs

D577-0115 ()

N-(3,4-dimethylphenyl)-N'-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea (MW: 390.49 g/mol) replaces benzamide with a urea linker. Urea derivatives typically exhibit stronger hydrogen-bonding capacity but suffer from reduced membrane permeability due to higher polarity .

Structural and Functional Analysis Table

Key Research Findings

Substituent Impact: Ethylamino and methyl groups on the pyrimidine ring optimize a balance between target affinity (e.g., EGFR) and metabolic stability, outperforming bulkier substituents like 4-hydroxypiperidine .

Halogen Effects : Chloro/fluoro substitutions (e.g., D576-0056) improve potency but may complicate safety profiles due to off-target interactions .

Scaffold Flexibility: Replacing benzamide with urea (D577-0115) or quinoline (SGI-1027) alters target selectivity, underscoring the benzamide scaffold’s versatility in kinase-focused drug design .

Biological Activity

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry. Its unique structure, which includes a pyrimidine ring and a benzamide moiety, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H23N5O |

| Molecular Weight | 365.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1358945-78-4 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities by binding to active sites or allosteric sites, thereby influencing various biochemical pathways. This mechanism is critical for its potential therapeutic applications, particularly in oncology and neurology.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activities. For example, derivatives of benzamide have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the pyrimidine ring may enhance these effects by improving the compound's binding affinity to target enzymes involved in cancer progression.

Anticonvulsant Activity

A related study on a similar compound, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), demonstrated significant anticonvulsant properties. In animal models, it was effective against maximal electroshock-induced seizures, suggesting that this compound could exhibit similar neuroprotective effects. The effective dose (ED50) and toxic dose (TD50) ratios indicate a favorable therapeutic index, which is crucial for drug development .

Case Studies and Research Findings

- Anticonvulsant Activity Study :

-

Antimicrobial Activity Assessment :

- A study on structurally related compounds indicated potential antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further exploration in drug development .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Anticancer | Potential inhibition of cancer cell proliferation |

| Anticonvulsant | Effective against seizure models |

| Antimicrobial | Activity against Gram-positive bacteria |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.